Cas no 58821-26-4 (Butanamide,N-[(4-methylphenyl)sulfonyl]-)
58821-26-4 structure
Product Name:Butanamide,N-[(4-methylphenyl)sulfonyl]-
CAS-nummer:58821-26-4
MF:C11H15NO3S
MW:241.306701898575
CID:384129
PubChem ID:285190
Update Time:2025-04-19
Butanamide,N-[(4-methylphenyl)sulfonyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanamide,N-[(4-methylphenyl)sulfonyl]-
- N-(4-methylphenyl)sulfonylbutanamide
- AC1L62JK
- AC1Q6U31
- AR-1K3150
- butyryl-(toluene-4-sulfonyl)-amine
- Butyryl-(toluol-4-sulfonyl)-amin
- n-[(4-methylphenyl)sulfonyl]butanamide
- N-butanoyl-4-methyl-benzenesulfonamide
- N-butyryl-4-methyl-benzenesulfonamide
- N-butyryl-p-toluenesulphonamide
- NSC141975
- N-tosylbutyramide
- DTXSID20301243
- NSC-141975
- 58821-26-4
-
- Inchi: 1S/C11H15NO3S/c1-3-4-11(13)12-16(14,15)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13)
- InChI-sleutel: HXVBEGTXQVNSQD-UHFFFAOYSA-N
- LACHT: S(C1C=CC(C)=CC=1)(NC(CCC)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 241.07735
- Monoisotopische massa: 241.07726451g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 324
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 71.6Ų
Experimentele eigenschappen
- PSA: 63.24
- LogboekP: 3.07170
Butanamide,N-[(4-methylphenyl)sulfonyl]- Gerelateerde literatuur
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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